molecular formula C6H13NOS B091561 Carbamothioic acid, (1-methylethyl)-, O-ethyl ester CAS No. 18939-70-3

Carbamothioic acid, (1-methylethyl)-, O-ethyl ester

Cat. No. B091561
CAS RN: 18939-70-3
M. Wt: 147.24 g/mol
InChI Key: IWWVRDOBXIVXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamothioic acid, (1-methylethyl)-, O-ethyl ester, also known as S-Ethyl isopropylthiocarbamate, is a widely used chemical in the field of agricultural research. It is a synthetic compound that is commonly used as a herbicide and pesticide due to its ability to inhibit the growth of weeds and pests.

Mechanism Of Action

The mechanism of action of Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate involves the inhibition of the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids. By inhibiting this enzyme, Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate disrupts the metabolic processes of plants and pests, leading to their death.

Biochemical And Physiological Effects

Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate has been shown to have a number of biochemical and physiological effects on plants and pests. It inhibits the synthesis of fatty acids, disrupts the metabolic processes of plants and pests, and causes cellular damage. In addition, Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate has been shown to affect the photosynthetic processes of plants, leading to reduced growth and yield.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate in lab experiments is its effectiveness in controlling a wide range of pests and weeds. It is also relatively easy and inexpensive to synthesize, making it a popular choice for research. However, one of the main limitations of using Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate is its potential toxicity to non-target organisms, including humans and animals. Therefore, caution must be taken when handling and using this chemical in lab experiments.

Future Directions

There are several potential future directions for research involving Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate. One area of research could focus on the development of new formulations and delivery systems for this chemical, in order to improve its effectiveness and reduce its potential toxicity. Another area of research could focus on the development of new herbicides and pesticides based on the structure and mechanism of action of Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate. Finally, research could be conducted on the potential use of Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate in combination with other chemicals, in order to increase its effectiveness and reduce its potential toxicity.

Synthesis Methods

Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate can be synthesized using a simple reaction between isopropylamine and carbon disulfide, followed by reaction with ethanol. The resulting product is a clear, colorless liquid that is soluble in water and organic solvents. The synthesis of Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate is relatively easy and inexpensive, making it a popular choice for agricultural research.

Scientific Research Applications

Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate has been widely used in scientific research for its herbicidal and pesticidal properties. It has been shown to be effective in controlling a wide range of pests and weeds, including grasses, broadleaf weeds, and sedges. In addition to its use as a herbicide and pesticide, Carbamothioic acid, (1-methylethyl)-, O-ethyl ester isopropylthiocarbamate has also been studied for its potential use as a fungicide and bactericide.

properties

CAS RN

18939-70-3

Product Name

Carbamothioic acid, (1-methylethyl)-, O-ethyl ester

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

O-ethyl N-propan-2-ylcarbamothioate

InChI

InChI=1S/C6H13NOS/c1-4-8-6(9)7-5(2)3/h5H,4H2,1-3H3,(H,7,9)

InChI Key

IWWVRDOBXIVXGR-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=NC(C)C)S

SMILES

CCOC(=S)NC(C)C

Canonical SMILES

CCOC(=S)NC(C)C

synonyms

ethylisopropylthionocarbamate

Origin of Product

United States

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